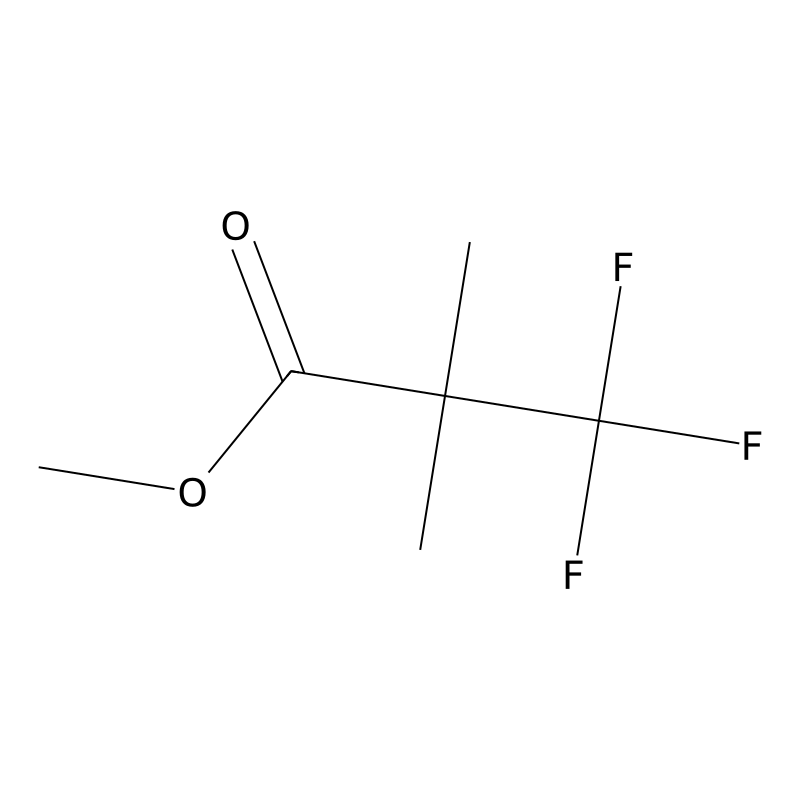Methyl 3,3,3-trifluoro-2,2-dimethylpropanoate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Potentially a Building Block for Organic Synthesis
Due to its functional groups (ester and trifluoromethyl), Methyl 3,3,3-Trifluoro-2,2-Dimethylpropanoate could be a valuable building block for organic synthesis. Organic synthesis involves the creation of complex organic molecules from simpler starting materials. The presence of the trifluoromethyl group, a strong electron-withdrawing group, can influence the reactivity of the molecule and potentially be useful in creating new materials or pharmaceuticals.
Research on Physical Properties
However, it is important to note the following:
Limited Literature Availability: There is a scarcity of scientific literature explicitly mentioning Methyl 3,3,3-Trifluoro-2,2-Dimethylpropanoate. This makes it difficult to determine its established research applications.
Methyl 3,3,3-trifluoro-2,2-dimethylpropanoate is a fluorinated ester with the molecular formula and a molecular weight of 170.13 g/mol. This compound features three fluorine atoms attached to the carbon backbone, which significantly influences its chemical properties and biological activity. It appears as a clear liquid at room temperature and is characterized by its high boiling point and stability under various conditions .
- Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form 3,3,3-trifluoro-2,2-dimethylpropanoic acid and methanol.
- Transesterification: This compound can react with alcohols to form different esters.
- Nucleophilic Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under specific conditions.
These reactions are crucial for its utility in organic synthesis and medicinal chemistry .
The synthesis of methyl 3,3,3-trifluoro-2,2-dimethylpropanoate typically involves:
- Fluorination: Starting from 2,2-dimethylpropanoic acid or its derivatives, fluorination can be achieved using reagents like sulfur tetrafluoride or other fluorinating agents.
- Esterification: The resulting acid can then be esterified with methanol in the presence of an acid catalyst to yield the final product.
These methods highlight the importance of both fluorination techniques and esterification processes in producing this compound .
Methyl 3,3,3-trifluoro-2,2-dimethylpropanoate has several applications:
- Pharmaceutical Intermediates: It serves as a key intermediate in the synthesis of various pharmaceuticals due to its unique chemical properties.
- Agricultural Chemicals: Its stability and reactivity make it suitable for developing agrochemicals.
- Material Science: The compound's properties may also be explored for use in advanced materials .
Interaction studies of methyl 3,3,3-trifluoro-2,2-dimethylpropanoate with various biological systems are still emerging. Preliminary data suggest that its trifluoromethyl group enhances lipophilicity and may influence membrane permeability. This could lead to interesting interactions with proteins or enzymes involved in metabolic pathways. Further research is needed to fully elucidate these interactions .
Methyl 3,3,3-trifluoro-2,2-dimethylpropanoate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | CAS Number | Similarity Score | Key Features |
|---|---|---|---|
| Methyl 3,3,3-trifluoro-2-methylpropanoate | 381-97-5 | 0.82 | One less methyl group; different reactivity. |
| Ethyl 1-(trifluoromethyl)cyclopropanecarboxylate | 139229-57-5 | 0.80 | Cyclopropane structure; different properties. |
| Ethyl 3,3,3-trifluoropropanoate | 352-23-8 | 0.80 | Longer carbon chain; different applications. |
| Methyl 3,3,3-trifluoro-2-oxopropanoate | 13089-11-7 | 0.65 | Contains a ketone; different reactivity profile. |
Methyl 3,3,3-trifluoro-2,2-dimethylpropanoate stands out due to its unique trifluoromethyl substitution pattern combined with dimethyl groups that enhance its steric properties and potential reactivity compared to similar compounds .








